5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione
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Overview
Description
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines . This compound is characterized by its unique structure, which includes a hydroxyethyl group and a phenyl group attached to the isoquinoline core.
Preparation Methods
The synthesis of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be achieved through various synthetic routes. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce the desired isoquinoline derivative . Industrial production methods often involve the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce isoquinoline derivatives with good yields .
Chemical Reactions Analysis
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield tetrahydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are studied for their potential therapeutic properties, including anti-malarial, anti-cancer, and analgesic activities . In the industry, these compounds are used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be compared with other isoquinoline derivatives, such as quinoline and papaverine . While all these compounds share a common isoquinoline core, they differ in their substituents and, consequently, their chemical properties and biological activities. For instance, quinoline is primarily used as an anti-malarial agent, while papaverine is used as a vasodilator . The unique structure of this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
37009-33-9 |
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Molecular Formula |
C20H15NO4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-hydroxy-2-(2-hydroxyethyl)-7-phenylbenzo[de]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H15NO4/c22-9-8-21-11-13-10-16(23)19(24)18-14(12-4-2-1-3-5-12)6-7-15(17(13)18)20(21)25/h1-7,10-11,22-23H,8-9H2 |
InChI Key |
KYGKKHALBWGHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)N(C=C4C=C(C3=O)O)CCO |
Origin of Product |
United States |
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